Compound X exhibits its inhibitory effect on hepatic gluconeogenesis by interacting with the Gαq signaling pathway []. This pathway involves a series of proteins and signaling molecules that ultimately regulate the expression of genes involved in glucose production.
The primary application of Compound X identified in the literature is its potential as a therapeutic agent for T2DM []. Studies using diabetic mouse models (db/db mice) demonstrated that Compound X effectively:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5